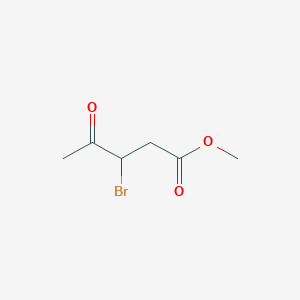

Methyl 3-bromo-4-oxopentanoate

Cat. No. B1354012

Key on ui cas rn:

95678-51-6

M. Wt: 209.04 g/mol

InChI Key: PYEPIWRQEUGIRK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07339073B2

Procedure details

Distillation of the solvent from the combined mother liquors obtained from the low-temperature crystallisation of 5-bromolevulinic acid methyl ester according to Example 1 in vacuo afforded a mixture consisting of 3-bromolevulinic acid methyl ester (61%), 5-bromolevulinic acid methyl ester (23%), 3,5-dibromolevulinic acid methyl ester (8%) and levulinic acid methyl ester (8%). The mixture (5 g) was dissolved in bulk grade methanol (20 ml), a hydrogen catalyst (palladium on carbon) was then added and the mixture was hydrogenated for 5 h while passing in hydrogen at a pressure of 20 bar at 20–25° C. By monitoring the hydrogenation, it was found that the reaction was completed after 5 h (1H-NMR, 13C-NMR) and besides hydrogen bromide only levulinic acid methyl ester has been formed. Water was added (20 ml) and the resulting mixture was extracted with dichloro methane (3×20 ml). The combined organic extracts were washed with saturated aqueous sodium hydrogen carbonate (3×10 ml) and saturated aqueous sodium chloride. Drying of the organic layer with Na2SO4, followed by distillation of the solvent in vacuo yielded 2.5 g (80%) levulinic acid methyl ester. The obtained product may be used for the preparation of 5-bromolevulinic acid methyl ester according to Example 2. The further purification of the obtained levulinic acid methyl ester by distillation is not necessary, so that the raw-product may be directly lead back to the bromination step after removing the hydrogen bromide for the most part.

[Compound]

Name

mixture

Quantity

5 g

Type

reactant

Reaction Step Five

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3](=[O:10])[CH2:4][CH:5]([Br:9])[C:6]([CH3:8])=[O:7].COC(=O)CCC(CBr)=O.COC(=O)CC(Br)C(CBr)=O.COC(=O)CCC(C)=O>CO.[H][H]>[BrH:9].[CH3:1][O:2][C:3](=[O:10])[CH2:4][CH2:5][C:6]([CH3:8])=[O:7]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(CC(C(=O)C)Br)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(CCC(=O)CBr)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(CC(C(=O)CBr)Br)=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(CCC(=O)C)=O

|

Step Five

[Compound]

|

Name

|

mixture

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

afforded a mixture

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was completed after 5 h

|

|

Duration

|

5 h

|

Outcomes

Product

Details

Reaction Time |

5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Br

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(CCC(=O)C)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |